6-(Phenylsulfanyl)-3-pyridinamine
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Overview
Description
6-(Phenylsulfanyl)-3-pyridinamine is a heterocyclic compound featuring a pyridine ring substituted with a phenylsulfanyl group at the 6-position and an amino group at the 3-position. This compound is part of a broader class of pyridine derivatives, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylsulfanyl)-3-pyridinamine typically involves multi-step reactions. One common method includes the condensation of aldehydes, malononitrile, and thiols in the presence of bases and Lewis acids. For instance, triethylamine, piperidine, and tetrabutylammonium hydroxide have been used as catalysts in these reactions . The reaction is often carried out in aqueous ethanol, providing reasonable to good yields within 30–60 minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of functionalized ionic liquids as reaction media and catalysts has been explored due to their environmentally benign properties and ability to be recycled and reused .
Chemical Reactions Analysis
Types of Reactions
6-(Phenylsulfanyl)-3-pyridinamine undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups at the amino position .
Scientific Research Applications
6-(Phenylsulfanyl)-3-pyridinamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine: It is being explored for its potential as an inhibitor of enzymes and receptors involved in various diseases.
Mechanism of Action
The mechanism of action of 6-(Phenylsulfanyl)-3-pyridinamine involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and receptors, potentially inhibiting their activity. The amino group can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: This compound shares a similar pyridine core with additional cyano groups, which may enhance its biological activity.
6-(Phenylsulfanyl)uracil: This compound features a uracil ring instead of a pyridine ring, offering different biological properties and applications.
Uniqueness
6-(Phenylsulfanyl)-3-pyridinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenylsulfanyl group and an amino group on the pyridine ring makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-phenylsulfanylpyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2S/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPFENQZHIOLIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=NC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351413 |
Source
|
Record name | 6-(phenylsulfanyl)-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>30.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47194246 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
103983-07-9 |
Source
|
Record name | 6-(phenylsulfanyl)-3-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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